Hellebrigenin 3-acetate
Description
Properties
CAS No. |
4064-09-9 |
|---|---|
Molecular Formula |
C26H34O7 |
Molecular Weight |
458.5 g/mol |
IUPAC Name |
[(3S,5S,8R,9S,10S,13R,14S,17R)-10-formyl-5,14-dihydroxy-13-methyl-17-(6-oxopyran-3-yl)-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate |
InChI |
InChI=1S/C26H34O7/c1-16(28)33-18-5-10-24(15-27)20-6-9-23(2)19(17-3-4-22(29)32-14-17)8-12-26(23,31)21(20)7-11-25(24,30)13-18/h3-4,14-15,18-21,30-31H,5-13H2,1-2H3/t18-,19+,20-,21+,23+,24-,25-,26-/m0/s1 |
InChI Key |
VIOBLZMEZRNYRR-XDFZRXKSSA-N |
SMILES |
CC(=O)OC1CCC2(C3CCC4(C(CCC4(C3CCC2(C1)O)O)C5=COC(=O)C=C5)C)C=O |
Isomeric SMILES |
CC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@@]4([C@H](CC[C@@]4([C@@H]3CC[C@@]2(C1)O)O)C5=COC(=O)C=C5)C)C=O |
Canonical SMILES |
CC(=O)OC1CCC2(C3CCC4(C(CCC4(C3CCC2(C1)O)O)C5=COC(=O)C=C5)C)C=O |
Origin of Product |
United States |
Scientific Research Applications
Antitumor Activity
Hellebrigenin 3-acetate has demonstrated significant antitumor properties against various cancer cell lines. A study highlighted its effectiveness against pancreatic cancer cell lines SW1990 and BxPC-3, where it inhibited cell proliferation in a dose- and time-dependent manner. The mechanism involved apoptosis and autophagy induction, as evidenced by flow cytometry and Western blot analyses showing increased expression of apoptotic markers such as caspase proteins and LC3 .
Case Study: Pancreatic Cancer
- Cell Lines : SW1990, BxPC-3
- Method : MTT assay for viability; flow cytometry for apoptosis
- Findings :
- Inhibition rates of 96.45% (SW1990) and 87.71% (BxPC-3) at maximum concentrations after 96 hours.
- Induction of G0/G1 cell cycle arrest and early apoptosis.
Cytotoxicity Against Various Cancer Types
This compound exhibits cytotoxic effects across a range of cancer cell lines, including nasopharyngeal (KB), lung (A549), ovarian (1A9), prostate (PC-3), colon (HCT-8), and epidermoid (A431) cells. The compound showed lower half-maximal inhibitory concentration (IC50) values in certain cell lines, indicating high potency.
| Cell Line | IC50 (µg/mL) | Notes |
|---|---|---|
| A549 | 0.003 | Highly sensitive |
| KB | 0.008 | Highly sensitive |
| KB-VIN | 0.008 | Highly sensitive |
| PC-3 | Not specified | Varied sensitivity |
Cardiotonic Properties
Beyond its anticancer applications, this compound has been studied for its cardiotonic effects due to its interaction with Na+/K+-ATPase enzymes. It exhibits a significantly higher affinity for these enzymes compared to other compounds like strophanthidin, making it a potential candidate for further cardiac research.
| Compound | Affinity |
|---|---|
| Hellebrigenin | Baseline |
| This compound | 3 times more potent |
| Strophanthidin | Reference point |
Toxicological Studies
Research on the toxicological profile of this compound indicates a lower cumulative toxicity compared to other bufadienolides. In studies involving animal models, it was found that the compound had an LD50 value suggesting moderate toxicity without cumulative effects .
Observations from Animal Studies
- Clinical signs included muscular tremors and neck twisting at higher doses.
- Recovery was noted in subjects after administration, indicating non-cumulative toxicity.
Comparison with Similar Compounds
Data Table: Key Compounds and Activities
Research Findings and Implications
- Structure-Activity Relationship : The 3-O-acetyl group in this compound enhances ATPase inhibition compared to hellebrigenin. Haloacetate derivatives further amplify potency via irreversible binding .
- Cross-Species Cytotoxicity: Helleborus foetidus extracts exhibit 8–10-fold higher cytotoxicity than H. niger extracts, suggesting species-specific variations in bufadienolide content .
- Therapeutic Potential: While this compound’s historical data is robust, newer derivatives (e.g., 3-iodoacetate) and analogues (e.g., physalins) offer promising avenues for targeted cancer therapy .
Q & A
Q. What are the primary natural sources and isolation methods for Hellebrigenin 3-acetate?
this compound is isolated from plants such as Bersama abyssinica and Kalanchoe spp. via solvent extraction (e.g., dichloromethane/methanol mixtures) followed by chromatographic purification (e.g., preparative HPLC) . Key validation steps include spectral analysis (NMR, MS) and comparison with synthetic standards to confirm purity and structural identity .
Q. Which spectroscopic and crystallographic techniques are critical for elucidating the structure of this compound?
X-ray crystallography is essential for resolving its stereochemistry, including the β-orientation of the lactone ring (ring E) and cis/trans junctions of cyclohexane rings . NMR spectroscopy confirms proton environments (e.g., hydroxyl groups at C3 and C5) and hydrogen-bonding networks, while mass spectrometry validates molecular weight and fragmentation patterns .
Q. What is the known mechanism of action of this compound in enzyme inhibition?
this compound irreversibly inhibits Na+/K+-ATPase by forming covalent bonds with the enzyme, as demonstrated in in vitro assays using cardiac tissue homogenates . Derivatives like 3-iodoacetate enhance inhibition potency, suggesting critical roles of C3 substituents in enzyme interaction .
Advanced Research Questions
Q. How can researchers optimize the synthesis of this compound derivatives to enhance bioactivity and reduce cytotoxicity?
Structure-activity relationship (SAR) studies should focus on modifying the C3 and C5 positions. For example, acetylation at C3 improves stability, while diacetylation (3,5-diacetate) increases cytotoxicity . Computational docking models can predict binding affinities to Na+/K+-ATPase, guiding rational design of analogs with lower off-target effects .
Q. What experimental models are appropriate for studying the cytotoxic effects of this compound in cancer research?
Use cell lines with high Na+/K+-ATPase expression (e.g., HeLa or MCF-7) to assess cytotoxicity via MTT assays . Parallel studies in ex vivo cardiac tissue can evaluate cardiotoxicity risks, ensuring therapeutic specificity . Metabolomic profiling (LC-MS/MS) identifies off-target interactions with lipid and polyketide pathways .
Q. How should discrepancies in cytotoxicity data between studies be methodologically addressed?
Variations in reported IC50 values may arise from differences in compound purity, cell line selection, or assay conditions. Standardize protocols by:
- Using HPLC-purified samples (>95% purity) .
- Validating cell line viability before assays (e.g., ATP quantification) .
- Replicating experiments across multiple labs to control for technical variability .
Q. What strategies validate the role of this compound in modulating fungal metabolomes?
Network analysis of fungal exometabolomes (e.g., Aspergillus spp.) can identify interactions between this compound and mycotoxin pathways . Pair this with gene knockout models to confirm enzyme targets (e.g., cyclopiazonate dehydrogenase) via RT-qPCR and proteomics .
Data Contradiction Analysis
Q. How do researchers reconcile conflicting reports on the stability of this compound’s lactone ring?
Stability studies under varying pH and temperature conditions reveal that the lactone ring (ring E) degrades in alkaline environments, forming secohellebrigeninamide . Use accelerated stability testing (ICH guidelines) and monitor degradation via UPLC-UV to establish storage protocols .
Methodological Resources
- Structural Validation : X-ray crystallography (CCDC deposition codes) and spectral databases (PubChem, ChemSpider) .
- Cytotoxicity Assays : MTT protocols optimized for ATPase-rich cell lines .
- Synthetic Chemistry : Acetylation techniques using acetic anhydride/pyridine .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
